molecular formula C16H18N4O2 B2700286 N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105236-58-5

N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2700286
CAS No.: 1105236-58-5
M. Wt: 298.346
InChI Key: QFNTZQZXNPZLNI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure features an 8-methyl group, a 4-oxo moiety, and an N-isopropyl-substituted acetamide side chain.

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9(2)18-13(21)7-20-8-17-14-11-6-10(3)4-5-12(11)19-15(14)16(20)22/h4-6,8-9,19H,7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNTZQZXNPZLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves multiple stepsThe final step involves the acylation of the indole derivative with isopropyl acetamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

    Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation, cell proliferation, and microbial inhibition .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Cyclohexyl and isopropyl substituents balance lipophilicity (LogP ~3.5–4.0), aiding membrane permeability.
  • Hydrogen Bonding : The 4-oxo group and acetamide backbone facilitate interactions with TLR4’s hydrophobic pocket .
  • Metabolic Stability : Thio linkers (as in 1Z105) resist oxidative degradation better than sulfonyl groups .

Biological Activity

N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, also known as INPIA, is a complex organic compound belonging to the class of pyrimidoindole derivatives. These compounds are recognized for their diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. This article delves into the biological activity of INPIA, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The structure of INPIA features an indole ring fused with a pyrimidine ring, which is further substituted with an isopropyl group and an acetamide moiety. This unique configuration contributes to its biological activity.

PropertyDescription
IUPAC Name2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylacetamide
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
CAS Number1105236-58-5

The biological activity of INPIA can be attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : INPIA may inhibit various enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways.
  • Nucleic Acid Interaction : INPIA may bind to DNA or RNA, potentially affecting gene expression and cellular function.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of INPIA against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth.
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.25
    Escherichia coli0.50
    Candida albicans0.30

These findings suggest that INPIA exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

INPIA has also been evaluated for its anticancer properties across various cancer cell lines:

  • Cytotoxicity Assays : The compound showed promising results in inhibiting cell proliferation in several cancer types.
    Cell LineIC50 (µM)
    MCF7 (breast cancer)12.50
    A549 (lung cancer)26.00
    HepG2 (liver cancer)17.82

These results indicate that INPIA could potentially serve as a therapeutic agent in cancer treatment .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the efficacy of INPIA in combination with conventional antibiotics against resistant strains of bacteria. The results indicated a synergistic effect when combined with Ciprofloxacin and Ketoconazole, enhancing their antimicrobial activity .
  • Case Study on Anticancer Potential :
    • In vitro studies using MCF7 and A549 cell lines demonstrated that INPIA induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic .

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